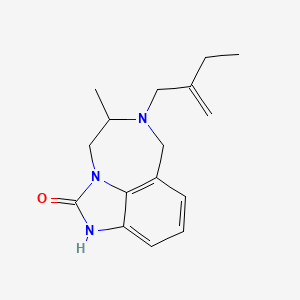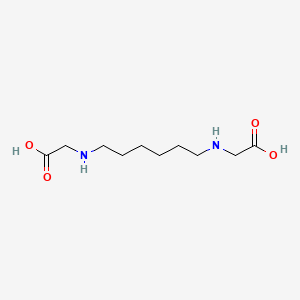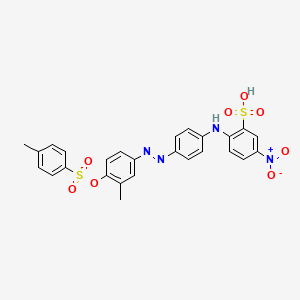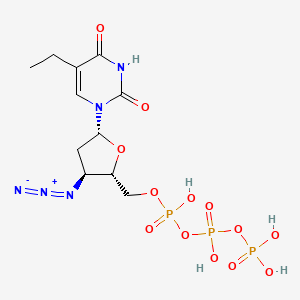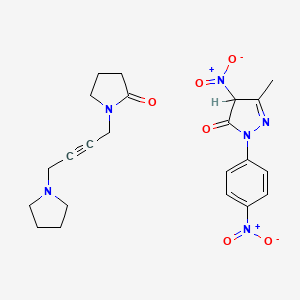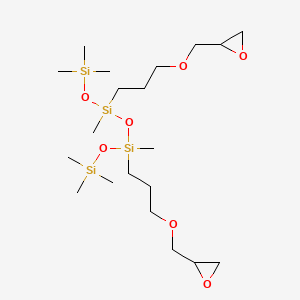
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is a siloxane compound characterized by its unique structure, which includes glycidyloxypropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes, due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize throughput. The process involves precise control of reactant feed rates, catalyst concentration, and reaction temperature to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The glycidyloxypropyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can target the epoxy groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups react with nucleophiles to form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products:
Oxidation: Diols and polyols.
Reduction: Alcohols.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学的研究の応用
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the modification of surfaces for bio-compatibility and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
作用機序
The compound exerts its effects primarily through the reactivity of its glycidyloxypropyl groups. These groups can undergo ring-opening reactions, forming covalent bonds with various substrates. This reactivity is harnessed in cross-linking processes, surface modifications, and the formation of polymer networks. The tetrasiloxane backbone provides structural stability and flexibility, enhancing the compound’s utility in diverse applications.
類似化合物との比較
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-aminopropyl)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-methacryloxypropyl)tetrasiloxane
Uniqueness: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is unique due to its glycidyloxypropyl groups, which provide high reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may have different functional groups, leading to varied reactivity and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
特性
CAS番号 |
69155-42-6 |
|---|---|
分子式 |
C20H46O7Si4 |
分子量 |
510.9 g/mol |
IUPAC名 |
trimethyl-[methyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxysilane |
InChI |
InChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3 |
InChIキー |
JUWDVKFMBOWEOL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


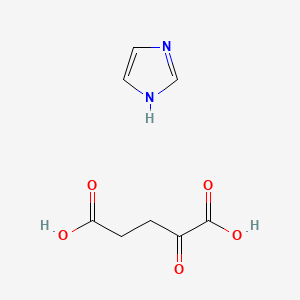
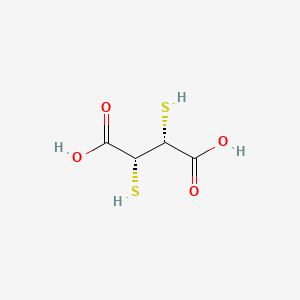
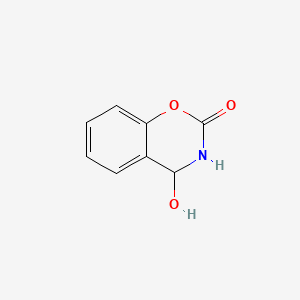

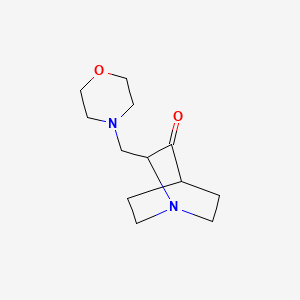
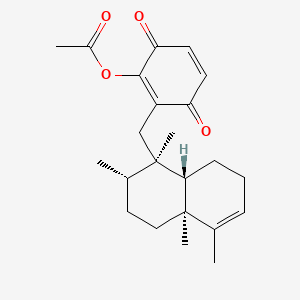
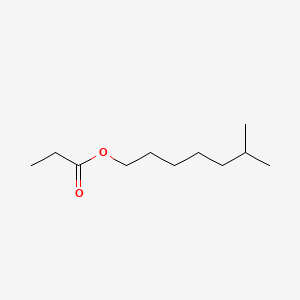
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
